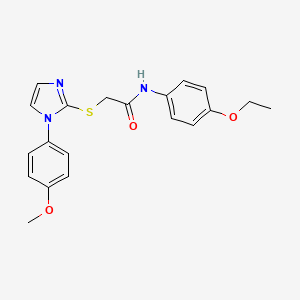

N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 851132-58-6

Cat. No.: VC5150992

Molecular Formula: C20H21N3O3S

Molecular Weight: 383.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851132-58-6 |

|---|---|

| Molecular Formula | C20H21N3O3S |

| Molecular Weight | 383.47 |

| IUPAC Name | N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C20H21N3O3S/c1-3-26-18-8-4-15(5-9-18)22-19(24)14-27-20-21-12-13-23(20)16-6-10-17(25-2)11-7-16/h4-13H,3,14H2,1-2H3,(H,22,24) |

| Standard InChI Key | MTCYSWQTCYLCQU-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |

Introduction

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide likely involves a multi-step process, including the formation of the imidazole ring and the attachment of the phenyl groups. A common approach might involve the reaction of 1-(4-methoxyphenyl)-1H-imidazole with a suitable thioacetamide precursor in the presence of a catalyst.

Potential Biological Activities

While specific biological activities of N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have not been extensively studied, compounds with similar structures have shown promise as antimicrobial and anticancer agents. For example, derivatives of thiazoles and imidazoles have been explored for their potential in combating drug-resistant pathogens and cancer cells .

Research Findings and Future Directions

Given the lack of detailed research on N-(4-ethoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR, IR, and mass spectrometry would be essential for confirming its structure, while in vitro assays could assess its antimicrobial and anticancer activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume